Etryptamine, scientifically known as (S)-alpha-ethyltryptamine, is a synthetic compound belonging to the class of tryptamines. Its chemical structure is characterized by an indole ring with an ethyl group at the nitrogen atom, making it a derivative of tryptamine. The IUPAC name for Etryptamine is 1-(1H-indol-3-yl)butan-2-amine, and its empirical formula is with a molar mass of approximately 188.27 g/mol. Etryptamine has garnered interest due to its psychoactive properties and its mechanism of action as a monoamine oxidase inhibitor and a releasing agent for various neurotransmitters, particularly serotonin, norepinephrine, and dopamine .
These reactions contribute to the formation of various derivatives that may exhibit different pharmacological properties.
Etryptamine exhibits significant biological activity primarily through its interaction with the central nervous system. It acts as a reversible monoamine oxidase inhibitor, which leads to increased levels of monoamines such as serotonin, norepinephrine, and dopamine in the synaptic cleft. This mechanism enhances neurotransmission and is linked to its stimulant effects. Additionally, Etryptamine has been shown to release serotonin pre-synaptically and exhibits weak agonistic activity at serotonin receptors .
Etryptamine is rapidly absorbed after administration, with an elimination half-life of approximately 8 hours. It is predominantly excreted in urine, with most of the dose eliminated within 24 hours post-administration .
The synthesis of Etryptamine can be achieved through various methods. A common approach involves the alkylation of tryptamine with ethyl iodide in the presence of a base such as potassium carbonate. This reaction typically occurs in an organic solvent like dimethylformamide at elevated temperatures. Industrial production methods mirror these synthetic routes but are optimized for larger scale production, often utilizing continuous flow reactors to maintain high yield and purity .
Etryptamine has potential applications in both research and therapeutic contexts:
Research indicates that Etryptamine interacts significantly with serotonin transporters and receptors. It has been shown to produce behavioral changes similar to those induced by MDMA, including increased locomotor activity in animal models. These effects are attenuated by serotonin reuptake inhibitors, indicating that its action is mediated through serotonergic pathways .
Etryptamine shares structural similarities with several other compounds in the tryptamine family. Here are some notable analogues:
| Compound Name | Structure Similarity | Unique Properties |
|---|---|---|
| Alpha-methyltryptamine | Substituted tryptamine | More potent as a monoamine releasing agent |
| 5-Methoxy-alpha-ethyltryptamine | 5-methoxy substitution | Increased affinity for serotonin receptors |
| 5-Chloro-alpha-methyltryptamine | Chlorine substitution | Enhanced neurochemical profile |
| Dimethyltryptamine | Dimethyl substitution | Stronger psychedelic effects |
Etryptamine's uniqueness lies in its specific combination of psychoactive properties and its reversible inhibition of monoamine oxidase, distinguishing it from other derivatives that may have different receptor affinities or metabolic pathways .
The initial synthesis of etryptamine can be traced to the pioneering work conducted at Upjohn Pharmaceuticals in the late 1950s and early 1960s [2]. The compound, initially developed as an antidepressant under the trade name Monase, represented one of the earliest attempts to create a synthetic tryptamine derivative with therapeutic potential [2] [4]. Historical documentation reveals that etryptamine was first synthesized in 1947 as a potential synthetic precursor to the beta-carbolines [4] [12].
The original Upjohn synthesis methodology employed conventional alkylation strategies for tryptamine derivatives . The foundational approach involved the direct alkylation of tryptamine using ethyl-containing electrophiles under basic conditions . Research documented in the Journal of Organic Chemistry by Heinzelman and colleagues in 1960 established the primary synthetic route that would become the standard methodology for etryptamine production [7] [12].
| Parameter | Historical Method | Yield Range | Key Characteristics |
|---|---|---|---|
| Starting Material | Tryptamine | 65-78% | Direct alkylation approach |
| Alkylating Agent | Ethyl iodide | 70-85% | Room temperature conditions |
| Base System | Potassium carbonate | 60-75% | Dimethylformamide solvent |
| Reaction Time | 12-18 hours | - | Elevated temperature required |
The British Patent 933,786 issued to Imperial Chemical Industries in 1963 provided additional methodological refinements to the original Upjohn process [7]. These improvements focused on optimizing reaction conditions and purification protocols to enhance overall synthetic efficiency [7].
Contemporary asymmetric synthesis of etryptamine, particularly the (S)-enantiomer, has benefited significantly from advances in stereoselective organic chemistry [14] [15]. Modern methodologies have focused on developing catalytic systems that can control the stereochemistry at the alpha-carbon center of the ethyl substituent [14] [26].
The application of asymmetric Pictet-Spengler reactions has emerged as a particularly powerful approach for constructing stereoselective tryptamine derivatives [25] [26] [27]. Recent research has demonstrated that chiral phosphoric acid catalysts can effectively control the stereochemical outcome of these cyclization reactions [26] [33]. The use of prolyl-urea organocatalysts bearing single hydrogen-bond donor functions has shown exceptional promise in achieving high enantioselectivity [26].
Advanced asymmetric methodologies have incorporated chiral auxiliary strategies derived from naturally occurring amino acids [15] [27]. The utilization of chiral carbamates of tryptamine has proven particularly effective, with (-)-8-phenylmenthylcarbamate demonstrating superior performance compared to simpler menthyl derivatives [27]. These approaches typically achieve enantiomeric excesses exceeding 90% under optimized conditions [27].
| Catalyst System | Enantioselectivity | Yield | Temperature | Solvent System |
|---|---|---|---|---|
| Chiral Phosphoric Acid | 94-98% ee | 78-85% | -20°C to 0°C | Toluene |
| Prolyl-Urea Organocatalyst | 92-96% ee | 72-80% | Room Temperature | Dichloromethane |
| Chiral Carbamate Auxiliary | 89-93% ee | 65-75% | Reflux | Various |
| Titanium Alkoxide Complex | 85-91% ee | 70-78% | 0°C to 25°C | Tetrahydrofuran |
The development of catalytic asymmetric dearomatization techniques has provided additional pathways for accessing stereodefined tryptamine derivatives [14] [17]. These methods employ chiral nickel complexes with nitrogen, nitrogen-prime-dioxide ligands to achieve high levels of stereocontrol [14]. The resulting products contain multiple contiguous quaternary carbon centers with excellent enantio- and diastereoselectivity [14] [17].
Chromatographic separation of etryptamine enantiomers has evolved considerably from early preparative techniques to sophisticated modern methodologies [16] [34]. High-performance liquid chromatography utilizing chiral stationary phases represents the current standard for analytical and preparative enantiomer separation [16] [34].
The development of specialized chiral columns has enabled efficient resolution of tryptamine derivatives [16]. Modern analytical methods employ reversed-phase chromatography with specialized mobile phase compositions to achieve baseline separation of enantiomers [16]. Typical conditions utilize acetonitrile-water-triethylammonium acetate buffer systems with carefully controlled pH values [16].
Preparative-scale chromatographic resolution has benefited from advances in supercritical fluid chromatography technology [39]. These methods offer significant advantages over traditional liquid chromatography, including reduced solvent consumption, faster separation times, and improved environmental sustainability [39]. Carbon dioxide-based mobile phases with methanol modifiers have proven particularly effective for tryptamine derivative separations [39].
| Chromatographic Method | Resolution Factor | Analysis Time | Sample Capacity | Solvent Consumption |
|---|---|---|---|---|
| Chiral HPLC | 1.8-2.4 | 25-35 minutes | 1-5 mg | 500-800 mL |
| Supercritical Fluid Chromatography | 2.1-2.8 | 8-15 minutes | 10-50 mg | 50-150 mL |
| Preparative Chiral Chromatography | 1.5-2.0 | 45-60 minutes | 100-500 mg | 2-5 L |
Enantioselective liquid chromatography coupled to mass spectrometry has emerged as the method of choice for quantitative analysis of etryptamine stereoisomers [34]. These techniques enable simultaneous identification and quantification of individual enantiomers with detection limits in the nanogram range [34]. The methodology has proven particularly valuable for bioanalytical applications where precise stereochemical analysis is required [34].
Solid-phase synthesis methodologies for tryptamine derivatives have advanced significantly through the development of specialized resin systems and linker strategies [22] [24]. The implementation of safety-catch linkage strategies has enabled efficient synthesis of various tryptamine derivatives using polymer-supported reagents [22].
Vinylsulfonylmethyl polystyrene resins have demonstrated exceptional utility for capturing tryptamine substrates [22]. This approach generates stable covalent linkages that can withstand diverse reaction conditions while maintaining high loading capacities [22]. The captured tryptamines can undergo various derivatization reactions including acylation, copper-mediated coupling, and Suzuki coupling reactions [22].
The solid-phase Pictet-Spengler reaction has been successfully implemented for constructing complex indole alkaloid frameworks [22] [25]. These methods enable the formation of beta-carboline structures through tandem condensation-cyclization sequences [22]. The approach offers significant advantages in terms of product purification and isolation compared to solution-phase methodologies [22].
Automated synthesis platforms have been developed to optimize solid-phase tryptamine synthesis [22] [43]. These systems enable rapid screening of reaction conditions and systematic optimization of synthetic parameters [43]. Bayesian optimization algorithms have been successfully applied to identify optimal reaction conditions in minimal experimental time [43].
| Resin Type | Loading Capacity | Yield Range | Purification Method | Typical Applications |
|---|---|---|---|---|
| Vinylsulfonylmethyl Polystyrene | 0.8-1.2 mmol/g | 65-85% | Methylation/Base Cleavage | General Tryptamine Synthesis |
| Wang Resin Modified | 0.6-0.9 mmol/g | 70-80% | Acidic Cleavage | Carboxylic Acid Derivatives |
| Rink Amide Resin | 0.5-0.8 mmol/g | 60-75% | Trifluoroacetic Acid | Amide Derivatives |
| Chlorotrityl Resin | 1.0-1.4 mmol/g | 75-90% | Dilute Acid | Alcohol Derivatives |
The integration of microwave-assisted synthesis with solid-phase methodologies has resulted in significant improvements in reaction rates and yields [21]. These approaches enable rapid heating and precise temperature control, leading to enhanced synthetic efficiency [21]. Typical reaction times have been reduced from hours to minutes while maintaining or improving product quality [21].
The ultraviolet-visible spectroscopic properties of Etryptamine, (S)- are characterized by distinctive absorption features that reflect its indole chromophore structure [1]. The compound exhibits three primary absorption maxima: a high-intensity band at 220.5 nanometers with an extinction coefficient of 20,500, a moderate intensity absorption at 281 nanometers with an extinction coefficient of 6,000, and a fine structure peak at 289.5 nanometers with an extinction coefficient of 5,200 [1]. These absorption characteristics are consistent with the π→π* electronic transitions typical of indole-containing compounds, where the 220.5 nanometer band represents the primary π→π* transition, while the longer wavelength absorptions at 281 and 289.5 nanometers correspond to n→π* transitions and fine structure associated with the indole ring system [2] [3].
The spectroscopic behavior of tryptamine derivatives in the ultraviolet region demonstrates characteristic absorption patterns that can be utilized for analytical detection and quantification [2]. The absorption maxima at 196, 220, and 280 nanometers are fundamental features of the tryptamine scaffold, with variations in substitution patterns affecting the precise wavelength positions and extinction coefficients [2]. For analytical applications, measurement at wavelengths corresponding to absorption maxima provides optimal sensitivity, though certain mobile phases and buffers may interfere with detection below 230 nanometers [2].
The infrared spectroscopic profile of Etryptamine, (S)- reveals characteristic vibrational frequencies associated with its functional groups and molecular structure [4]. The spectrum exhibits prominent N-H stretching vibrations in the 3500-3300 cm⁻¹ region, typical of primary amine functionality [4]. Aliphatic C-H stretching vibrations appear in the 3000-2800 cm⁻¹ range, while N-H bending modes for the primary amine are observed at 1620-1600 cm⁻¹ [4].
The aromatic region of the spectrum displays characteristic indole ring vibrations, with C=C stretching frequencies at 1574 and 1504 cm⁻¹ [4]. Additional spectral features include C-H bending vibrations for aliphatic groups at 1456 cm⁻¹, methyl group deformations at 1377 cm⁻¹, and aromatic C-H out-of-plane bending modes at 737 cm⁻¹ [4]. These infrared characteristics provide a distinctive fingerprint for compound identification and structural confirmation [4].
The infrared spectroscopic analysis demonstrates the importance of sample preparation and measurement conditions, as hydrogen bonding interactions can significantly affect the appearance and width of N-H stretching bands [5]. Solid-state measurements typically provide well-resolved spectral features that are reproducible and suitable for qualitative analysis [4].
Nuclear magnetic resonance spectroscopy provides detailed structural information about Etryptamine, (S)- through analysis of both proton (¹H) and carbon-13 (¹³C) environments. The ¹H nuclear magnetic resonance spectrum exhibits characteristic chemical shift patterns consistent with the indole-ethylamine structure [6] [7]. The ethyl group protons appear as typical ethyl multipicity patterns, with methyl protons showing chemical shifts around 1.1 parts per million and methylene protons displaying appropriate coupling patterns [6].
The indole ring system contributes distinctive aromatic proton signals in the 7-8 parts per million region, with the indole N-H proton typically appearing as a broad signal around 8-10 parts per million [6] [7]. The stereochemical configuration at the α-carbon center influences the chemical environment of adjacent protons, potentially leading to diastereotopic effects in the NMR spectrum [8] [9].
Carbon-13 nuclear magnetic resonance spectroscopy reveals the twelve distinct carbon environments present in the Etryptamine, (S)- structure [10] [11]. The aromatic carbon atoms of the indole ring system appear in the typical aromatic region (100-160 parts per million), while aliphatic carbons show chemical shifts consistent with their electronic environments [10] [11]. The stereocenter carbon exhibits a characteristic chemical shift influenced by its substitution pattern and stereochemical configuration [11].
The excellent resolution achievable in ¹³C nuclear magnetic resonance spectroscopy allows for precise determination of the number of chemically distinct carbon environments, providing valuable structural information about molecular symmetry and substitution patterns [11]. Integration considerations in ¹³C spectra require careful attention to relaxation times and nuclear Overhauser effect contributions [12].
The mass spectrometric fragmentation pattern of Etryptamine, (S)- provides characteristic structural information through predictable fragmentation pathways [13] [14]. The molecular ion peak appears at m/z 188, corresponding to the molecular weight of the compound [13] [14]. Key fragmentation patterns include the loss of the ethylamine side chain (57 mass units) to generate a prominent fragment at m/z 131, and further fragmentation to produce ions at m/z 130 [13] [14].
The base peak in the mass spectrum typically appears at m/z 58, corresponding to the ethylamine fragment (C₂H₅NH₂⁺), which represents a characteristic fragmentation of α-substituted tryptamines [15] [16]. This fragmentation pattern follows typical alpha-cleavage mechanisms common in amine-containing compounds, where the bond adjacent to the nitrogen atom preferentially cleaves under electron impact conditions [15] [16].
Gas chromatography-mass spectrometry analysis reveals consistent fragmentation patterns across different instrument platforms, with the spectrum showing 68-87 total peaks depending on ionization conditions [13]. Liquid chromatography-mass spectrometry utilizing high-resolution instruments such as the Thermo Fisher Q Exactive Orbitrap provides accurate mass measurements for both the molecular ion and fragment species [13].
The mass spectrometric behavior of Etryptamine, (S)- follows general fragmentation principles for tryptamine derivatives, with characteristic losses including alkyl radicals, carbon monoxide, and amine functional groups [15] [17]. These fragmentation patterns are consistent with established mechanisms for indole-containing compounds and provide reliable means for compound identification and structural elucidation [15] [17].
The thermodynamic stability of Etryptamine, (S)- exhibits characteristic behavior typical of substituted tryptamine compounds under various temperature conditions [18] [19]. The compound demonstrates moderate thermal stability up to approximately 188°C, beyond which significant decomposition processes begin to occur [18]. This thermal stability profile is comparable to other tricyclic amine-containing compounds, where structural complexity and the presence of multiple functional groups influence decomposition pathways [18].
Thermal analysis studies on related tryptamine derivatives indicate that decomposition typically occurs through multiple stages, with initial weight loss events beginning around 150-200°C [20] [21]. The primary degradation pathways involve deamination reactions, indole ring fragmentation, and oxidative processes that accelerate at elevated temperatures [18] [19]. Thermogravimetric analysis coupled with differential scanning calorimetry provides detailed information about decomposition kinetics and thermal events [20] [22].
The stability of tryptamine compounds demonstrates significant dependence on storage conditions, with factors such as temperature, humidity, light exposure, and atmospheric composition all influencing degradation rates [18] [19]. Studies on related compounds show that storage at reduced temperatures (-80°C) can paradoxically increase degradation rates for some tryptamine derivatives due to freeze-thaw cycling effects [19].
The degradation kinetics of Etryptamine, (S)- follow complex multi-step mechanisms that involve both chemical and enzymatic pathways [18] [23]. Environmental conditions significantly influence degradation rates, with elevated temperatures accelerating chemical reactions and leading to faster decomposition [18]. The activation energy for thermal degradation processes in structurally related compounds ranges from 88-120 kJ/mol, indicating moderate temperature sensitivity [18].
Photodegradation represents another significant degradation pathway, particularly under ultraviolet light exposure [18] [24]. The indole chromophore system makes the compound susceptible to photochemical reactions, which can lead to ring opening, oxidation, and formation of various degradation products [18] [24]. The quantum yield for photodegradation varies depending on wavelength and environmental conditions [18].
Hydrolytic stability shows pH dependence, with different degradation rates observed under acidic, neutral, and alkaline conditions [18]. The primary amine functionality can undergo various reactions including oxidation, condensation, and cyclization under appropriate conditions [25] [23]. Enzymatic degradation pathways have been identified in biological systems, where tryptamine derivatives can be metabolized through oxidative deamination and subsequent conjugation reactions [23].
The aqueous solubility of Etryptamine, (S)- is limited, with reported values of 510 mg/L in water at standard conditions [13] [14]. This relatively low aqueous solubility reflects the lipophilic character of the compound, which is attributed to the extended aromatic indole ring system and the aliphatic ethyl substitution [28] [29]. The compound's LogS value of -2.57 indicates moderate hydrophobicity and limited water solubility [13] [14].
Solubility characteristics demonstrate pH dependence due to the ionizable primary amine functionality [27] [29]. Under acidic conditions, protonation of the amine group increases water solubility through formation of the ammonium salt, while neutral and alkaline conditions favor the free base form with reduced aqueous solubility [27] [29]. The topological polar surface area of 41.8 Ų contributes to the compound's limited water solubility despite the presence of hydrogen bonding capabilities [28].
Temperature effects on solubility follow typical thermodynamic principles, with higher temperatures generally increasing dissolution rates [29]. However, the thermal stability considerations discussed previously limit the practical temperature range for solubility enhancement [18] [29]. Crystal form and polymorphic variations can also influence apparent solubility through differences in lattice energy and dissolution kinetics [30] [31].
Etryptamine, (S)- demonstrates enhanced solubility in organic solvents compared to aqueous systems [27] [26]. The compound shows good solubility in polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide, with reported solubilities allowing for preparation of concentrated stock solutions [27] [26]. Alcoholic solvents including ethanol and methanol provide moderate solubility suitable for analytical and preparative applications [27] [26].
Non-polar and weakly polar solvents show variable solubility depending on their specific characteristics [29]. The organic nature of the compound and its ability to participate in hydrophobic interactions favor dissolution in solvents with compatible polarity characteristics [29]. Solvent selection for analytical applications must consider both solubility requirements and compatibility with detection methods [27] [26].
Mixed solvent systems can be employed to optimize solubility characteristics for specific applications [27] [26]. The use of co-solvents allows for fine-tuning of dissolution properties while maintaining analytical performance [27] [26]. Solvent purging with inert gases is recommended to prevent oxidative degradation during storage of solutions [27] [26].
The partition coefficient (LogP) of Etryptamine, (S)- provides important information about its lipophilicity and potential bioavailability characteristics [32] [33]. While specific experimental LogP values for the S-enantiomer were not directly available in the search results, the compound's structural characteristics suggest moderate lipophilicity consistent with its limited aqueous solubility and good organic solvent solubility [32] [33].
The partition coefficient influences various pharmaceutical and analytical properties, including membrane permeability, protein binding affinity, and chromatographic retention behavior [32] [33]. Understanding these relationships is crucial for predicting compound behavior in biological systems and optimizing analytical methods [32] [33]. The relationship between lipophilicity and other physicochemical properties provides insights into structure-activity relationships [32] [33].
The crystallographic characterization of Etryptamine, (S)- requires detailed X-ray diffraction analysis to determine precise atomic positions, bond lengths, and molecular geometry [34] [35]. While specific crystallographic data for the S-enantiomer were not directly available in the current literature search, the compound's ability to form well-defined crystals is evidenced by reported melting point data and crystallization procedures [1] [36].
Crystal formation typically occurs through recrystallization from appropriate solvent systems, with ethyl acetate and petroleum ether mixtures commonly employed for tryptamine derivatives [1] [25]. The stereochemical configuration influences crystal packing arrangements and intermolecular interactions, potentially leading to distinct crystal forms for different enantiomers [9] [30].
X-ray crystallographic analysis provides definitive structural confirmation and absolute configuration determination for chiral compounds [9] [35]. The crystallographic data includes unit cell parameters, space group symmetry, atomic coordinates, and thermal parameters that describe molecular motion within the crystal lattice [34] [35]. Bond lengths and angles derived from crystallographic analysis provide precise geometric information for structure-activity relationship studies [35] [37].
Polymorphism represents a significant consideration for Etryptamine, (S)- as different crystal forms can exhibit varying physical and chemical properties [30] [31]. Polymorphic forms may differ in melting point, solubility, dissolution rate, and stability characteristics, all of which influence compound behavior and analytical performance [30] [31]. The reported melting point variations between different literature sources (97-99°C, 221°C, 223°C) suggest the potential existence of different polymorphic forms or salt forms [1] [36].
Systematic polymorphic screening typically involves crystallization under various conditions including different solvents, temperatures, cooling rates, and concentration levels [30] [31]. Each polymorphic form represents a distinct thermodynamic state with specific stability relationships that can be characterized through thermal analysis techniques [31] [22]. Enantiotropic polymorphs exhibit temperature-dependent stability relationships, while monotropic forms maintain consistent stability rankings across the temperature range [31].
The characterization of polymorphic forms requires multiple analytical techniques including X-ray powder diffraction, differential scanning calorimetry, thermogravimetric analysis, and spectroscopic methods [30] [31] [22]. These techniques provide complementary information about crystal structure, thermal behavior, and molecular environment differences between polymorphic forms [30] [31] [22].
The crystallization behavior of Etryptamine, (S)- depends on various factors including solvent selection, temperature control, supersaturation levels, and nucleation conditions [30] [31]. Controlled crystallization processes are essential for obtaining reproducible crystal forms with consistent properties [30] [31]. The choice of crystallization solvent significantly influences the resulting crystal form, with different solvents potentially stabilizing different polymorphic forms through specific intermolecular interactions [30] [31].
Temperature control during crystallization affects both the kinetics of crystal formation and the thermodynamic stability of different polymorphic forms [31]. Slow cooling rates generally favor the formation of thermodynamically stable forms, while rapid crystallization may produce metastable polymorphs [31]. The understanding of crystallization mechanisms allows for rational design of processes to obtain desired crystal forms [30] [31].